molecular formula C8H7F3N2O2 B061674 6-Methoxy-4-(trifluoromethyl)nicotinamide CAS No. 175204-87-2

6-Methoxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B061674
CAS No.: 175204-87-2
M. Wt: 220.15 g/mol
InChI Key: VFLNKWOUCVJBOA-UHFFFAOYSA-N
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Description

6-methoxy-4-(trifluoromethyl)nicotinamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Synthesis and Chemical Modification

  • Chemical Synthesis and Mechanism Studies : 6-Methoxy-4-(trifluoromethyl)nicotinamide derivatives have been synthesized through Lewis acid-promoted nucleophilic displacement reactions, and their mechanisms have been explored through experimental and molecular modeling calculations (Abdel-Aziz, 2007).

  • Development of Synthetic Agonists : Derivatives of this compound have been utilized in the development of potent and selective agonists, such as in the case of sphingosine-1-phosphate-1 receptor (S1P1) agonists (Pennington et al., 2011).

  • Antiprotozoal Activity : Aza-analogues of furamidine, derived from this compound, have shown significant antiprotozoal activity, demonstrating the compound's potential in medicinal chemistry (Ismail et al., 2003).

Material Science and Optics

  • Nonlinear Optical Applications : The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde nicotinamide, which includes a derivative of this compound, has been analyzed for its third harmonic nonlinear optical properties (Parvathy et al., 2020).

Biomedical Research

  • Apoptosis Induction : N-phenyl nicotinamides, derived from this compound, have been identified as potent inducers of apoptosis in cancer cells, opening avenues for cancer therapy research (Cai et al., 2003).

  • Photolabile Protection of Nicotinamide : Research has been conducted on the development of carbamate-tethered coumarins as phototriggers for caged nicotinamide, which is essential in biochemical studies (Bourbon et al., 2013).

  • Plant Metabolism : Studies have shown the metabolism of nicotinamide in plants, with derivatives like this compound potentially playing roles in the formation of specific plant metabolites (Matsui et al., 2007).

  • Stem Cell Research : Nicotinamide and its derivatives, including this compound, have been studied for their effects on cell survival and differentiation in human pluripotent stem cells, indicating potential applications in stem cell therapy (Meng et al., 2018).

Safety and Hazards

6-Methoxy-4-(trifluoromethyl)nicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. .

Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLNKWOUCVJBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379518
Record name 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-87-2
Record name 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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